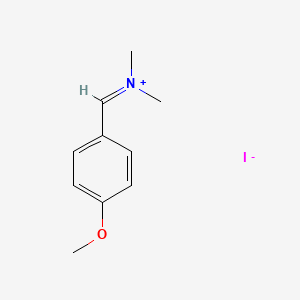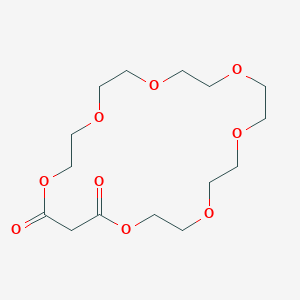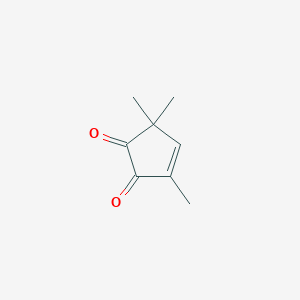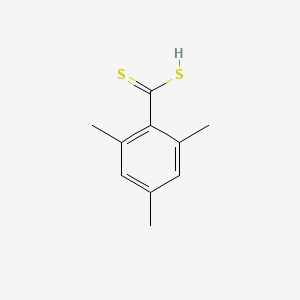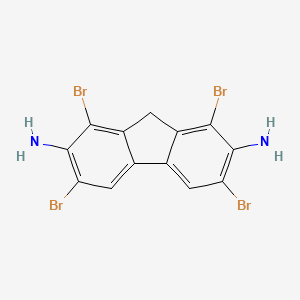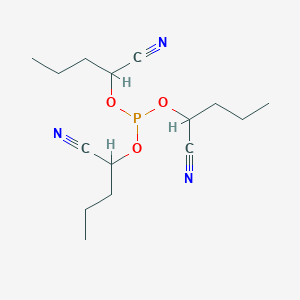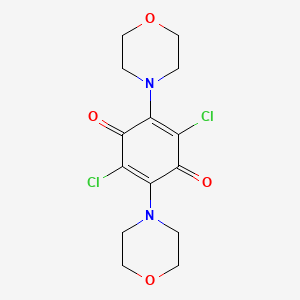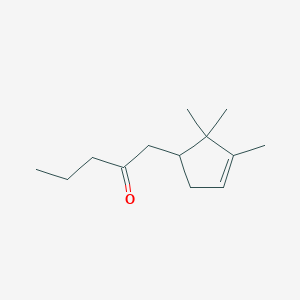
1-(2,2,3-Trimethylcyclopent-3-en-1-yl)pentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2,3-Trimethylcyclopent-3-en-1-yl)pentan-2-one is a chemical compound with the molecular formula C14H24O It is known for its unique structure, which includes a cyclopentene ring with three methyl groups and a pentan-2-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,3-Trimethylcyclopent-3-en-1-yl)pentan-2-one can be achieved through several methods. One common approach involves the reaction of α-campholenaldehyde with butanal, followed by partial hydrogenation of the intermediate unsaturated aldehyde to yield the desired product . The reaction conditions typically include the use of a hydrogenation catalyst and controlled temperature and pressure to ensure selective reduction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for efficiency and yield, often utilizing advanced catalytic systems and continuous flow reactors to maintain consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2,3-Trimethylcyclopent-3-en-1-yl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2,2,3-Trimethylcyclopent-3-en-1-yl)pentan-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances and flavor compounds due to its unique odor profile.
Wirkmechanismus
The mechanism of action of 1-(2,2,3-Trimethylcyclopent-3-en-1-yl)pentan-2-one involves its interaction with specific molecular targets. For instance, it acts as an agonist of the olfactory receptor OR2AT4, a G-protein-coupled receptor (GPCR) expressed in human primary keratinocytes. This interaction stimulates OR2AT4, leading to decreased apoptosis and increased production of the anagen-prolonging growth factor IGF-1 . This mechanism is particularly relevant in the context of enhancing hair growth and wound healing.
Vergleich Mit ähnlichen Verbindungen
1-(2,2,3-Trimethylcyclopent-3-en-1-yl)pentan-2-one can be compared with similar compounds such as:
3-Methyl-5-(2,2,3-trimethyl-3-cyclopentenyl)pentan-2-ol: Shares a similar cyclopentene ring structure but differs in the functional group attached to the ring.
2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-yl)-but-2-en-1-ol: Another compound with a similar cyclopentene ring but with different substituents and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with biological receptors, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
76843-91-9 |
|---|---|
Molekularformel |
C13H22O |
Molekulargewicht |
194.31 g/mol |
IUPAC-Name |
1-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-one |
InChI |
InChI=1S/C13H22O/c1-5-6-12(14)9-11-8-7-10(2)13(11,3)4/h7,11H,5-6,8-9H2,1-4H3 |
InChI-Schlüssel |
AANCOFZNSITPFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)CC1CC=C(C1(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





